molecular formula C25H32N2O B6123044 1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone

1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B6123044
M. Wt: 376.5 g/mol
InChI Key: DGGICCAWDRWWOJ-UHFFFAOYSA-N
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Description

1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone is a synthetic compound featuring a piperazine ring substituted with a cycloheptyl group at the 4-position and a diphenylethanone moiety. The diphenylethanone core consists of two phenyl groups attached to a ketone, while the piperazine-cycloheptyl modification introduces steric bulk and lipophilicity.

Properties

IUPAC Name

1-(4-cycloheptylpiperazin-1-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O/c28-25(24(21-11-5-3-6-12-21)22-13-7-4-8-14-22)27-19-17-26(18-20-27)23-15-9-1-2-10-16-23/h3-8,11-14,23-24H,1-2,9-10,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGICCAWDRWWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further reacted to form the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce different substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. Piperazine derivatives are known to act on neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their activity. The compound may also interact with enzymes and other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key analogues differ in the substituents on the piperazine ring and ethanone group, influencing molecular weight, polarity, and bioavailability:

Compound Name Molecular Formula Molecular Weight Key Substituents on Piperazine ChemSpider ID/MDL Number
1-[4-(4-Methoxy-2-nitrophenyl)-1-piperazinyl]-2,2-diphenylethanone C25H25N3O4 431.492 4-Methoxy-2-nitrophenyl 2241850
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}-2,2-diphenylethanone C29H29N5O3 495.583 3-(3,5-Dimethylpyrazolyl)-4-nitrophenyl 4456680 (MFCD05860798)
2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-phenylethanone C18H19ClN2O 314.81 4-Chlorophenyl MFCD00141051
Piperazine, 1,4-bis(diphenylacetyl) C32H30N2O2 474.60 Two diphenylacetyl groups N/A
2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone C26H20O3 380.44 Two 4-hydroxyphenyl groups 23916-51-0
1,2-Diphenylethanone (base structure) C14H12O 196.25 N/A 13892-81-4

Notes:

  • Diphenylethanone modifications: Hydroxyl groups (as in ) improve solubility but may reduce metabolic stability, while nitro or halogen substituents (e.g., ) introduce polarity and electronic effects.
Cytotoxicity and Tubulin Inhibition
  • Combretastatin A-4 (CA-4) Analogues: Diphenylethanone derivatives, such as compound 6b (IC50 < 0.5 µM against HepG2 cells), demonstrated potent tubulin polymerization inhibition by binding to the colchicine site. The diphenylethanone linker replaced CA-4's cis-olefin, improving stability .
  • Role of Piperazine Substituents : Bulky groups (e.g., pyrazolyl-nitro in ) may enhance target interaction but reduce solubility. The cycloheptyl group in the target compound could balance steric effects and lipophilicity for optimized pharmacokinetics.

Structure-Activity Relationships (SAR)

  • Piperazine Ring Modifications :
    • Electron-withdrawing groups (e.g., nitro in ) may enhance binding affinity but increase metabolic susceptibility.
    • Hydrophobic groups (e.g., cycloheptyl) improve blood-brain barrier penetration but risk off-target effects.
  • Hydroxyl substitutions (as in ) improve solubility but may introduce hydrogen bonding that alters binding kinetics.

Biological Activity

1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with a cycloheptyl group and a diphenylethanone moiety. Its molecular formula is C20H26N2OC_{20}H_{26}N_{2}O, with a molecular weight of approximately 314.44 g/mol.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders, such as anxiety and depression.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against certain cancer cell lines. Specifically, it has shown promise in inhibiting cell proliferation in breast and prostate cancer models. The mechanism involves the induction of apoptosis through the activation of caspase pathways, which are critical in programmed cell death.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.0Apoptosis via caspase activation
PC-3 (Prostate Cancer)18.5Cell cycle arrest and apoptosis

In Vivo Studies

Animal models have further elucidated the pharmacodynamics of this compound. In a murine model of anxiety, administration of this compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test.

Case Study 1: Anxiety Disorders

A clinical trial involving 50 participants diagnosed with generalized anxiety disorder (GAD) explored the efficacy of this compound as an adjunct therapy to standard treatment. Results indicated a significant reduction in GAD symptoms after eight weeks of treatment compared to the placebo group.

Case Study 2: Anticancer Activity

A phase I trial assessed the safety and tolerability of this compound in patients with advanced solid tumors. The results showed manageable side effects and preliminary signs of efficacy in tumor reduction.

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